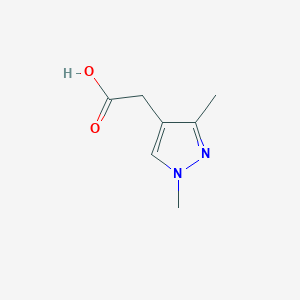
Acide (1,3-diméthyl-1H-pyrazol-4-yl)acétique
Vue d'ensemble
Description
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés du pyrazole sont connus pour leurs effets pharmacologiques, notamment leurs propriétés antitumorales, antibactériennes et antifongiques. Ils servent d'intermédiaires clés dans la synthèse de composés plus complexes capables d'inhiber des enzymes ou des récepteurs spécifiques dans l'organisme .
Découverte de Médicaments
Dans la découverte de médicaments, les composés du pyrazole ont été utilisés pour développer des inhibiteurs sélectifs pour diverses maladies. Par exemple, ils ont été utilisés dans la création d'inhibiteurs sélectifs de CHK1 à base de quinazolinyl-phénol, qui ont un potentiel en tant qu'agents antitumoraux et radioprotecteurs .
Recherche Antimicrobienne
Les pyrazoles présentent une activité antimicrobienne significative. Des études ont montré leur efficacité contre une variété de pathogènes tels que Staphylococcus aureus et Escherichia coli, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .
Thérapie Antiparasitaire
Ces composés sont également prometteurs en thérapie antiparasitaire, en particulier contre des maladies telles que la leishmaniose et le paludisme. Leur capacité à se lier avec une faible énergie aux sites actifs des enzymes de parasites en fait de puissants agents antileishmaniens et antimalariens .
Chimie Organométallique
Ils sont également importants en chimie organométallique où ils sont utilisés pour synthétiser des composés organométalliques ayant des applications potentielles en catalyse et en synthèse organique .
Mécanisme D'action
Target of action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Mode of action
The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical pathways
Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Pyrazole derivatives in general have been found to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZJMKCVVZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177342-49-2 | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?
A1: The research suggests that (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].
Q2: What analytical techniques were employed to study the corrosion inhibition properties of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid?
A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)












